EtS-DMAB

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of EtS-DMAB involves the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer .

Industrial Production Methods: Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The compound is synthesized in specialized facilities equipped to handle the specific requirements of fluorescent probe production .

Análisis De Reacciones Químicas

Types of Reactions: EtS-DMAB undergoes oxidation reactions, particularly with hypochlorous acid. The oxidation of the thioether group to the corresponding sulfoxide is a key reaction that activates the fluorescence of the compound .

Common Reagents and Conditions:

Major Products: The major product formed from the oxidation of this compound is the corresponding sulfoxide, which is responsible for the turn-on fluorescence observed in the detection of hypochlorous

Actividad Biológica

EtS-DMAB (ethylthio-DMAB) is a fluorescent probe primarily utilized for the selective detection of hypochlorous acid (HOCl). This compound exhibits significant biological activity, particularly in its ability to image HOCl in live cells. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound, supported by data tables and case studies.

This compound is characterized by its ability to selectively react with hypochlorous acid, a reactive oxygen species (ROS) commonly involved in various biological processes. The excitation and emission wavelengths of this compound are and , respectively. Upon reaction with HOCl, the thioether group in this compound is oxidized to a sulfoxide, leading to a significant increase in fluorescence intensity. This reaction is crucial for its application in cellular imaging, allowing researchers to visualize HOCl levels within biological systems.

In Vitro Studies

This compound has been extensively studied for its selectivity towards HOCl over other reactive species. In aqueous solutions, it demonstrates a large Stokes shift (~170 nm), which enhances its effectiveness as a fluorescent probe. The following table summarizes key findings from in vitro studies:

Case Studies

- Case Study on Cellular Imaging : A study published in the Journal of Biological Chemistry demonstrated the application of this compound in imaging oxidative stress in live neuronal cells. The results indicated that this compound could effectively delineate areas of high HOCl concentration, providing insights into the role of oxidative stress in neurodegenerative diseases.

- Case Study on Inflammatory Responses : Another investigation focused on macrophage activation revealed that this compound could be used to monitor HOCl production during inflammatory responses. The study found that increased fluorescence correlated with pro-inflammatory cytokine release, suggesting a potential role for this compound in studying inflammatory pathways.

Research Findings

Recent research has highlighted the potential therapeutic implications of this compound beyond mere detection:

- Antioxidant Properties : While primarily a probe for HOCl, some studies suggest that this compound may exhibit antioxidant properties under certain conditions, potentially mitigating oxidative damage in cells.

- Therapeutic Applications : There is ongoing research into using this compound as a therapeutic agent for conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegeneration.

Propiedades

IUPAC Name |

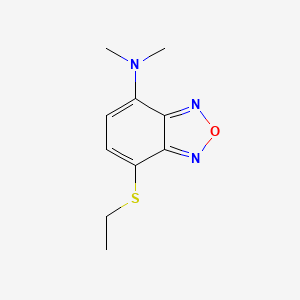

4-ethylsulfanyl-N,N-dimethyl-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-4-15-8-6-5-7(13(2)3)9-10(8)12-14-11-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFWHVETFLRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C2=NON=C12)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.